N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopentyl group, a phenyl group, and a triazolopyrimidine core, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The compound “N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide” is a derivative of 1,2,4-triazolo[4,3-a]pyrimidine . Compounds with this structure have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with this structure can interact with their targets through hydrogen bonding and other types of molecular interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Based on the pharmacological activities of similar compounds, it could potentially affect pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and enzyme activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure and physicochemical properties. In silico pharmacokinetic studies could provide more information about these properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For example, if it has anticancer activity, it could potentially induce apoptosis or inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the phenyl group to the triazolopyrimidine core.
Thioacetamide formation: The final step involves the reaction of the intermediate with cyclopentylamine and a suitable thioester or thioamide under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the thioacetamide moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide: shares structural similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopentyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-15-10-14(12-6-2-1-3-7-12)23-17(20-15)21-22-18(23)26-11-16(25)19-13-8-4-5-9-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,19,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSVPWGNVHQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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